molecular formula C12H15BrClNO6 B4002957 2-[2-(2-Bromo-4-chlorophenoxy)ethylamino]ethanol;oxalic acid

2-[2-(2-Bromo-4-chlorophenoxy)ethylamino]ethanol;oxalic acid

Cat. No.: B4002957
M. Wt: 384.61 g/mol
InChI Key: RAUYKQLENVMTFJ-UHFFFAOYSA-N
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Description

2-[2-(2-Bromo-4-chlorophenoxy)ethylamino]ethanol;oxalic acid is a useful research compound. Its molecular formula is C12H15BrClNO6 and its molecular weight is 384.61 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[2-(2-bromo-4-chlorophenoxy)ethyl]amino}ethanol ethanedioate (salt) is 382.97713 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metabolic Pathways and Derivatives

    • The study of the metabolism of phenethylamine derivatives in rats revealed the identification of various metabolites, suggesting multiple metabolic pathways (Kanamori et al., 2002). Such insights can be crucial for understanding the metabolism of related compounds.
  • Synthesis and Reactivity of Analogous Compounds

    • Research on the synthesis of N-(5-substituted 2-benzo[b]thenyl)ethanolamines indicates the diverse potential of synthesizing related compounds and exploring their reactivity (Chapman, Clarke, & Saraf, 1967).
  • Preparation Techniques and Yields

    • The preparation of related compounds like 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine provides insight into the synthesis techniques and yields, which is vital for chemical manufacturing processes (Wu, 2011).
  • Enzymatic Processes for Chiral Intermediates

    • The development of enzymatic processes for the preparation of chiral intermediates, such as in the synthesis of Ticagrelor, shows the application of biocatalysis in creating structurally complex and pharmaceutically relevant compounds (Guo et al., 2017).
  • Conformational and Surface Analysis of Derivatives

    • Studies on the synthesis, conformation, and surface analysis of benzoxazole derivatives highlight the importance of structural analysis in the development of new compounds (Saeed et al., 2021).
  • Identification and Synthesis of Psychoactive Compounds

    • The identification and synthesis of psychoactive compounds, as demonstrated in the study of bk-2C-B, underline the significance of analytical techniques in confirming the identity and purity of synthesized compounds (Power et al., 2015).

Properties

IUPAC Name

2-[2-(2-bromo-4-chlorophenoxy)ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClNO2.C2H2O4/c11-9-7-8(12)1-2-10(9)15-6-4-13-3-5-14;3-1(4)2(5)6/h1-2,7,13-14H,3-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUYKQLENVMTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(2-Bromo-4-chlorophenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 2
2-[2-(2-Bromo-4-chlorophenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 3
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2-[2-(2-Bromo-4-chlorophenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 4
2-[2-(2-Bromo-4-chlorophenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 5
Reactant of Route 5
2-[2-(2-Bromo-4-chlorophenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 6
2-[2-(2-Bromo-4-chlorophenoxy)ethylamino]ethanol;oxalic acid

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